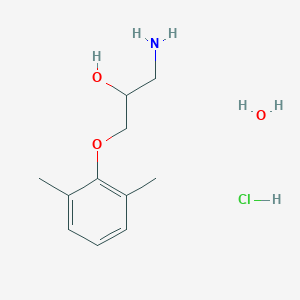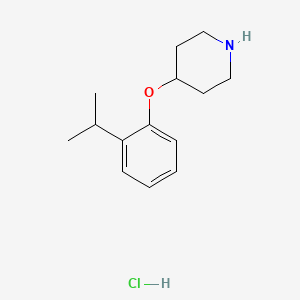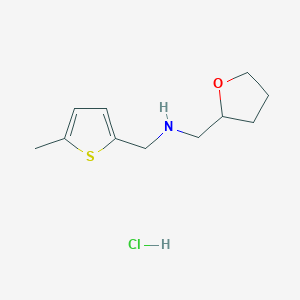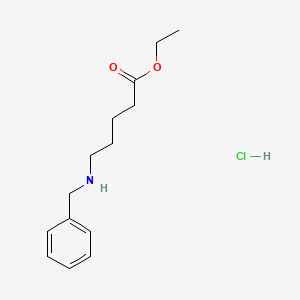
1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate
Overview
Description
1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate, also known as 2,6-dimethyl-phenoxy-propan-2-ol hydrochloride hydrate (DMPHCH), is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 158-160 °C. DMPHCH is a derivative of phenoxypropanol, which is a type of phenol. DMPHCH has been used in the synthesis of various compounds, including drugs, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Amino Acids and Dipeptides Hydration
Research has investigated the hydration of amino acids and dipeptides, focusing on the relative stability of zwitterionic versus canonical conformers. Studies suggest that gas phase hydration affects these conformers' stability, highlighting the impact of water molecules on amino acid structures and their implications in biochemical processes (Kim et al., 2014).
Biosensor Applications
Laccase and tyrosinase biosensors have been developed for the determination of hydroxycinnamic acids from various samples, including food and cosmetics. These biosensors offer a promising, low-cost technology for monitoring biologically important compounds, showcasing the application of bioorganometallic chemistry in developing efficient detection methods (Bounegru & Apetrei, 2021).
Bioorganometallic Chemistry
The bioorganometallic chemistry of molybdocene dichloride has been explored for its catalytic properties and potential antitumor properties. This research highlights the interaction of metal complexes with biological molecules and their possible therapeutic applications, providing insights into the interdisciplinary field of chemistry and biology (Waern & Harding, 2004).
Branched Chain Aldehydes in Foods
The production and breakdown of branched chain aldehydes, derived from amino acids, are crucial for flavor in fermented and non-fermented food products. Understanding these compounds' generation pathways can help control their formation in food products, enhancing flavor profiles (Smit, Engels, & Smit, 2009).
properties
IUPAC Name |
1-amino-3-(2,6-dimethylphenoxy)propan-2-ol;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH.H2O/c1-8-4-3-5-9(2)11(8)14-7-10(13)6-12;;/h3-5,10,13H,6-7,12H2,1-2H3;1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWCNLKGPBGESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN)O.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride](/img/structure/B3078509.png)
![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/structure/B3078511.png)


![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3078538.png)


![[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3078563.png)


![4-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-3H-thiazol-2-ylideneamine hydrochloride](/img/structure/B3078571.png)